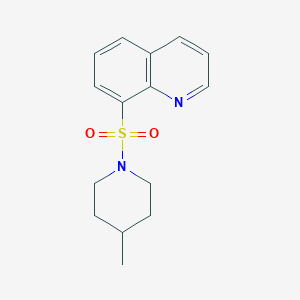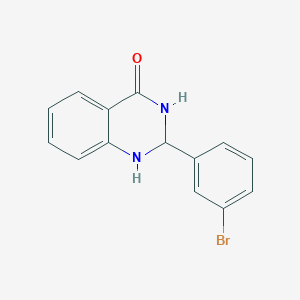
8-(4-Methylpiperidin-1-yl)sulfonylquinoline
Overview
Description
8-(4-Methylpiperidin-1-yl)sulfonylquinoline, also known as MSQ, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. It belongs to the class of sulfonyl quinolines, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Mechanism of Action
The mechanism of action of 8-(4-Methylpiperidin-1-yl)sulfonylquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to cell cycle arrest and apoptosis. 8-(4-Methylpiperidin-1-yl)sulfonylquinoline also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
8-(4-Methylpiperidin-1-yl)sulfonylquinoline has been found to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune response. It has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases, including cancer and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 8-(4-Methylpiperidin-1-yl)sulfonylquinoline is its potent antitumor activity, which makes it a promising candidate for the development of cancer therapeutics. It also exhibits anti-inflammatory and antiviral activity, which may have potential applications in the treatment of various inflammatory and infectious diseases. However, one of the limitations of 8-(4-Methylpiperidin-1-yl)sulfonylquinoline is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on 8-(4-Methylpiperidin-1-yl)sulfonylquinoline. One of the areas of interest is the development of 8-(4-Methylpiperidin-1-yl)sulfonylquinoline analogs with improved solubility and bioavailability. Another area of interest is the elucidation of the mechanism of action of 8-(4-Methylpiperidin-1-yl)sulfonylquinoline, which may lead to the identification of new targets for drug development. Additionally, the potential applications of 8-(4-Methylpiperidin-1-yl)sulfonylquinoline in the treatment of various diseases, including cancer, inflammation, and viral infections, warrant further investigation.
Synthesis Methods
The synthesis of 8-(4-Methylpiperidin-1-yl)sulfonylquinoline involves the reaction of 8-hydroxyquinoline with piperidine and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the hydroxyl group by the piperidine nitrogen, followed by the addition of the methanesulfonyl chloride to the piperidine nitrogen. The resulting product is purified by recrystallization to obtain a white crystalline solid.
Scientific Research Applications
8-(4-Methylpiperidin-1-yl)sulfonylquinoline has been found to exhibit a wide range of biological activities, which make it a promising candidate for drug development. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 8-(4-Methylpiperidin-1-yl)sulfonylquinoline has been found to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus.
properties
IUPAC Name |
8-(4-methylpiperidin-1-yl)sulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-12-7-10-17(11-8-12)20(18,19)14-6-2-4-13-5-3-9-16-15(13)14/h2-6,9,12H,7-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEAWJUOGGQIHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322834 | |
| Record name | 8-(4-methylpiperidin-1-yl)sulfonylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733256 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-(4-Methylpiperidin-1-yl)sulfonylquinoline | |
CAS RN |
305373-03-9 | |
| Record name | 8-(4-methylpiperidin-1-yl)sulfonylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B438936.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B438937.png)
![1-[(2,4-Dichlorophenoxy)acetyl]-2,2,4-trimethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B438942.png)

![5-(4-bromobenzoyl)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B438967.png)
![5-(2-chlorobenzoyl)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B438978.png)



![5-methyl-3-{3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B439020.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-adamantanecarboxamide](/img/structure/B439037.png)

![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B439098.png)
![3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid](/img/structure/B439105.png)